molecular formula C18H22N2O3S B13366976 N-(4-Ethoxy-3-methoxybenzyl)-N-methyl-2-(methylthio)nicotinamide

N-(4-Ethoxy-3-methoxybenzyl)-N-methyl-2-(methylthio)nicotinamide

Cat. No.: B13366976
M. Wt: 346.4 g/mol
InChI Key: SQWMJFTVRFIEKW-UHFFFAOYSA-N
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Description

N-(4-Ethoxy-3-methoxybenzyl)-N-methyl-2-(methylthio)nicotinamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an ethoxy and methoxy group attached to a benzyl ring, a methylthio group, and a nicotinamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxy-3-methoxybenzyl)-N-methyl-2-(methylthio)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzyl Intermediate: The starting material, 4-ethoxy-3-methoxybenzaldehyde, undergoes a condensation reaction with methylamine to form the corresponding benzylamine intermediate.

    Thioether Formation: The benzylamine intermediate is then reacted with methylthiol in the presence of a suitable catalyst to introduce the methylthio group.

    Nicotinamide Coupling: Finally, the methylthio-substituted benzylamine is coupled with nicotinic acid or its derivatives under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxy-3-methoxybenzyl)-N-methyl-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Ethoxy-3-methoxybenzyl)-N-methyl-2-(methylthio)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Ethoxy-3-methoxybenzyl)-N-methyl-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Ethoxy-3-methoxybenzyl)-N-ethylamine: Similar structure but with an ethyl group instead of a methyl group.

    N-(4-Ethoxy-3-methoxybenzyl)-N-methylamine: Lacks the nicotinamide moiety and methylthio group.

Uniqueness

N-(4-Ethoxy-3-methoxybenzyl)-N-methyl-2-(methylthio)nicotinamide is unique due to the presence of both the nicotinamide moiety and the methylthio group, which contribute to its distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

N-[(4-ethoxy-3-methoxyphenyl)methyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C18H22N2O3S/c1-5-23-15-9-8-13(11-16(15)22-3)12-20(2)18(21)14-7-6-10-19-17(14)24-4/h6-11H,5,12H2,1-4H3

InChI Key

SQWMJFTVRFIEKW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CN(C)C(=O)C2=C(N=CC=C2)SC)OC

Origin of Product

United States

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